![molecular formula C18H23FN6O B2792617 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448036-17-6](/img/structure/B2792617.png)
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It has been studied for its potential as an anticancer drug due to its ability to inhibit the growth and spread of cancer cells.
Mechanism of Action
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea works by selectively inhibiting the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By inhibiting this kinase, this compound prevents the activation of downstream signaling pathways that are involved in cancer cell growth, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the phosphorylation of c-Met and downstream signaling molecules, leading to decreased cell proliferation, increased apoptosis, and reduced cell migration and invasion. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is its selectivity for c-Met, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetics, making it a promising candidate for clinical development. However, one limitation is that it may not be effective against all types of cancer, as c-Met expression levels can vary between tumors.
Future Directions
There are several future directions for research on 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea. One area of interest is the development of combination therapies that can enhance its anticancer effects. Another area is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Additionally, further studies are needed to determine the optimal dosing and treatment duration for this drug.
Synthesis Methods
The synthesis of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea involves several steps, starting with the reaction of 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde with 2-fluorobenzylamine to form the intermediate compound. This is then reacted with urea to form the final product, this compound.
Scientific Research Applications
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, particularly in lung cancer and gastric cancer. It has also been studied in combination with other drugs, such as erlotinib, to enhance its anticancer effects.
properties
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGCMKPNMHNWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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